Ethyl 10-(2-iodophenyl)undecanoate
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Overview
Description
Iophendylate, also known as iophendylic acid or maiodil, belongs to the class of organic compounds known as iodobenzenes. These are aromatic compounds containing one or more iodine atoms attached to a benzene. Iophendylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Iophendylate has been detected in multiple biofluids, such as urine and blood. Within the cell, iophendylate is primarily located in the membrane (predicted from logP).
Iophendylate is a mixture of isomers used as contrast medium, mainly for brain and spinal cord visualization. Iophendylate is a myelographic oil-ester (U.S. Patent 2,348,231). Iophendylate, which was never shown to be safe, was initially introduced for use in small amounts (1-2cc) for locating spinal tumors. It next appeared on the world scene for high volume (12-15cc), routine use, in diagnosing disc herniations. A number of clinicians have published on the dangers of oil myelography. In 1942 Van Wagenen (a neurosurgical colleague of Warrens, at the University of Rochester) identified Iophendylate as causing chemical meningitis in 30 patients where "space-displacing masses within the spinal canal were suspected".
An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.
Scientific Research Applications
Synthesis and Chemical Properties
Studies have demonstrated various methods of synthesizing related fatty acid derivatives, which provide insights into the potential synthesis of Ethyl 10-(2-iodophenyl)undecanoate. For instance, Saeed et al. (1994) reported the synthesis of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and related compounds, highlighting methods that could potentially be applied to the synthesis of this compound (Saeed, Mustafa, Rauf, & Osman, 1994).
Ahmad et al. (2003) discussed the preparation of methyl 11-phenylseleno-10-acetamido- and ethyl phenylselenoethoxy fatty alkanoates, providing a framework for understanding the chemical behavior of similar compounds, which could inform the handling and application of this compound (Ahmad & Rauf, 2003).
Applications in Polymer Science and Material Chemistry
The research by Aaltonen and Löfgren (1997) on the functionalization of polyethylenes using various catalysts, including 10-undecen-1-ol, hints at the potential application of this compound in polymer science, particularly in modifying polyethylene properties (Aaltonen & Löfgren, 1997).
Sudhakaran et al. (2022) explored the transesterification of ethyl-10-undecenoate, derived from castor oil, for the synthesis of biobased polyesters. This study suggests a possible avenue for using this compound in creating environmentally friendly polymers (Sudhakaran, Taketoshi, Siddiki, Murayama, & Nomura, 2022).
Potential Use in Antioxidants and Corrosion Inhibitors
- Takaoka, Takahashi, and Toyama (1968) synthesized various methyl-10, 11-diaryl-undecanoates and assessed their activity as antioxidants and corrosion inhibitors. This research might inform similar uses for this compound in industrial applications (Takaoka, Takahashi, & Toyama, 1968).
Properties
CAS No. |
1320-11-2 |
---|---|
Molecular Formula |
C19H29IO2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 10-(2-iodophenyl)undecanoate |
InChI |
InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3 |
InChI Key |
IWRUDYQZPTVTPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
boiling_point |
196-198 |
99-79-6 1320-11-2 |
|
physical_description |
Liquid |
solubility |
2.52e-05 g/L |
Synonyms |
Ethiodan Iodophendylate Iofendylate Ioglunide Iophendylate Isophendylate Maiodil Myodil Panthopaque Pantopaque |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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